Hexafluoropropylene oxide

Description

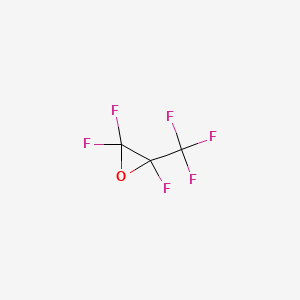

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXOWRDDHCDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75266-03-4, 25038-02-2 | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(hexafluoropropylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029177 | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-18 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

428-59-1, 25038-02-2 | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoropropylene oxide, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROPROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-200 °F (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for Hexafluoropropylene Oxide

Direct Epoxidation of Hexafluoropropene (B89477)

The direct epoxidation of HFP represents the most straightforward approach to synthesizing HFPO. This process involves the direct reaction of HFP with an oxidizing agent to form the desired epoxide. Methodologies are broadly categorized into liquid-phase and gas-phase strategies, each with distinct advantages and challenges.

Liquid-Phase Oxidation Techniques

Liquid-phase oxidation is a well-established method for HFPO production, often favored for its potential to achieve high conversion rates and selectivity under controlled conditions. mdpi.comgoogle.com

The industrial production of HFPO has predominantly relied on the liquid-phase oxidation of HFP using molecular oxygen. mdpi.compsecommunity.org This process is typically conducted under high pressure, which enhances the solubility of the gaseous reactants in the liquid phase, thereby facilitating the reaction. mdpi.com While effective, this method necessitates sophisticated high-pressure equipment and can be challenging to operate in a continuous fashion. mdpi.compsecommunity.org The reaction is often carried out in a batch-fed reactor at temperatures ranging from 130 to 170°C. bibliotekanauki.pl Research has shown that temperatures below approximately 155°C are generally insufficient for the epoxidation of HFP to HFPO, while temperatures exceeding 170°C can lead to the decomposition of the formed epoxide. scispace.com

A study investigating the pressure oxidation of HFP in a batch-fed reactor demonstrated the significant influence of temperature and solvent on the yield of HFPO. bibliotekanauki.pl The findings indicated that to achieve a good yield, the oxidation reaction should be conducted within the 160–170°C temperature range. bibliotekanauki.plscispace.com

Nucleophilic epoxidation offers an alternative route to HFPO, utilizing reagents such as sodium hypochlorite (B82951) and hydrogen peroxide. mdpi.comaiche.org These methods, while historically used, are becoming less common due to environmental concerns associated with the wastewater generated. mdpi.compsecommunity.org The reaction with sodium hypochlorite is typically performed in a two-phase system consisting of an aqueous phase containing the hypochlorite and an organic phase. googleapis.comgoogle.com This process can be enhanced by the use of a phase-transfer catalyst, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, to facilitate the transfer of the reactive species between the two phases. googleapis.comgoogle.comgoogle.com

The epoxidation of perfluoroalkenes with sodium hypochlorite in a mixture of aqueous acetonitrile (B52724) or other aprotic solvents can proceed with retention of the original alkene's configuration. thieme-connect.de However, the reaction can be difficult to control, and increasing the conversion of HFP often leads to a decrease in the selectivity for HFPO. googleapis.com

Hydrogen peroxide has also been investigated as an oxidant for HFP epoxidation. mdpi.comaiche.org However, like hypochlorite-based methods, these processes can be economically and environmentally unfavorable. aiche.org

The choice of solvent is a critical parameter in the liquid-phase epoxidation of HFP, significantly impacting reaction rates and product yields. A variety of solvents have been explored, including hydrofluoroethers and carbon tetrachloride. bibliotekanauki.plgoogle.com In the molecular oxygen liquid-phase oxidation method, a mixture of perfluoropolyethers and fluorocarbons has been used as the solvent. google.com

One study systematically investigated the influence of different solvents on the oxidation of HFP to HFPO. scispace.com The results, summarized in the table below, highlight the superior performance of 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) as a solvent, which afforded an HFPO yield of approximately 83%. bibliotekanauki.plscispace.com In contrast, the use of carbon tetrachloride resulted in a significantly lower yield of 44%, which was attributed to the poor solubility of both HFP and HFPO in this solvent. scispace.com The use of hydrofluoroether solvents has also been documented. fluoryx.com

| Solvent | HFPO Yield (%) |

| 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) | ~83 |

| Carbon Tetrachloride | 44 |

Data sourced from a study on the oxidation of HFP to HFPO. scispace.com

Nucleophile-Initiated Epoxidations (e.g., Sodium Hypochlorite, Hydrogen Peroxide)

Gas-Phase Direct Epoxidation Strategies

Gas-phase direct epoxidation of HFP with molecular oxygen is an attractive alternative to liquid-phase methods due to its cleaner and simpler reaction system, which avoids the use of large quantities of organic solvents. mdpi.comaiche.org This approach is considered a promising direction for industrial applications. mdpi.com

Significant research has focused on developing effective catalysts for the gas-phase epoxidation of HFP. Various metal-based catalysts, including those based on silver (Ag) and copper (Cu), supported on porous materials like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), have been investigated. mdpi.com

A notable development is the use of a Cu-impregnated HZSM-5 zeolite (Cu/HZ) catalytic system. mdpi.compsecommunity.org This system has demonstrated superior catalytic performance for the direct epoxidation of HFP with molecular oxygen compared to other porous medium-supported Cu catalysts. mdpi.compsecommunity.org A study reported achieving a maximum HFPO yield of 35.6% over a Cu/HZ catalyst with a 1 wt% Cu loading, prepared at 350 °C. mdpi.com The interaction between Cu²⁺ ions and the acidic sites of the HZSM-5 support is believed to be crucial for the enhanced catalytic activity. mdpi.com

Silver-based catalysts, such as Ag/γ-Al₂O₃, have also been explored. mdpi.comresearchgate.net One study reported a selectivity of up to 41.1% for HFPO using an Ag/γ-Al₂O₃ catalyst, although the yield was relatively low at 5.06%. mdpi.comresearchgate.net The addition of cesium (Cs) as a promoter was found to improve both the conversion and selectivity. mdpi.comresearchgate.net For instance, a 10%Ag/γ-Al₂O₃ catalyst at 150 °C showed a conversion of 14.2% and a selectivity of 40.2%, which increased to 16.5% and 47.8%, respectively, with Cs doping. mdpi.com

The table below presents a comparison of the performance of different catalytic systems in the gas-phase epoxidation of HFP.

| Catalyst System | Support | Promoter | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) |

| 1 wt% Cu | HZSM-5 | - | 180 | 47.6 | 77.6 | 35.6 |

| 10% Ag | γ-Al₂O₃ | - | 150 | 14.2 | 40.2 | 5.06 |

| 10% Ag | γ-Al₂O₃ | Cs | 150 | 16.5 | 47.8 | 7.89 |

| 10% CuO | SiO₂ | Cs | - | 35.5 | 51.4 | - |

Data compiled from studies on gas-phase HFP epoxidation. mdpi.comresearchgate.net

Influence of Catalyst Characteristics on Reaction Performance

The performance of catalysts in the gas-phase epoxidation of hexafluoropropylene (HFP) is critically dependent on their physical and chemical properties, including the choice of support material, the loading of active metals, and the calcination temperature used in their preparation.

Support Effects: The material used as a catalyst support significantly influences catalytic activity. In a study comparing various supports for copper-based catalysts in HFP epoxidation, HZSM-5 zeolite was found to provide superior performance over other porous media. mdpi.com The unique porous structure and acidic properties of HZSM-5 appear to be beneficial for the reaction. mdpi.com Another catalytic system studied for this reaction is silver supported on gamma-alumina (Ag/γ-Al₂O₃). researchgate.net

Metal Loading: The concentration of the active metal on the support is a crucial parameter. For Cu/HZSM-5 catalysts, a lower copper loading of 1 wt% resulted in significantly higher catalytic performance compared to a 5 wt% loading, when both were calcined at 350 °C. mdpi.com This suggests that a high dispersion of active sites, potentially as isolated Cu²⁺ ions, is preferable to larger copper oxide particles for achieving a high yield of hexafluoropropylene oxide (HFPO). mdpi.com

| Catalyst | Cu Loading (wt%) | Calcination Temperature (°C) | HFPO Yield (%) |

|---|---|---|---|

| Cu/HZ-350 | 1 | 350 | 35.6 |

| Cu/HZ-500 | 1 | 500 | 16.3 |

| Cu/HZ-750 | 1 | 750 | 18.3 |

Optimization of Gaseous Reaction Conditions

Optimizing gaseous reaction conditions, such as temperature and feed ratios, is essential for maximizing the yield and selectivity of HFPO in both catalytic and non-catalytic systems.

Feed Ratios: The molar ratio of reactants, specifically HFP to oxygen (O₂), significantly affects reaction outcomes. For the non-catalytic process, an optimal HFP/O₂ molar feed ratio of 1.34 mol/mol was identified for maximizing selectivity. researchgate.net A separate optimization for yield found a slightly different optimum ratio of 1.16 mol/mol. researchgate.net In studies of the catalytic epoxidation using a Cu/HZSM-5 system, a feed ratio of HFP to O₂ of 2:1 was utilized. mdpi.com These findings underscore the need to balance the reactant stoichiometry to favor the formation of HFPO over side products.

| Optimization Target | Temperature (K) | HFP/O₂ Molar Feed Ratio (mol/mol) | Space-Time (s) | Result |

|---|---|---|---|---|

| Maximum Selectivity | 478.2 | 1.34 | 113 | 55.81% Selectivity |

| Maximum Yield | 483.2 | 1.16 | 121 | 40.1% Yield |

| Combined Optimum | 480 | 1.21 | 118 | 56% Selectivity & 40% Yield |

Reactor Design and Process Engineering for Continuous Gas-Phase Production

The transition from laboratory-scale synthesis to industrial production of HFPO necessitates sophisticated reactor design and process engineering. The goal is to create a continuous, efficient, and safe manufacturing process.

For the continuous gas-phase production of HFPO, a modular coil-type reactor constructed from drawn copper tubing has been proposed. researchgate.net This design can accommodate the long residence times (up to 120 seconds) required to achieve high HFP conversion (70%) and a substantial HFPO yield (40%). researchgate.net Another experimental setup for gas-phase oxidation employed a long tubular reactor made of a nickel-chromium-iron alloy with a length of 114.3 meters and a small nominal diameter (1/8-inch) to study the reaction kinetics. researchgate.net For catalytic processes, a fixed-bed reactor is a common design. One such reactor consisted of a stainless-steel tube (50 cm long, 1 cm inner diameter) placed within an aluminum heating jacket to maintain a constant temperature. mdpi.com

Alternative and Emerging Synthetic Routes

Beyond conventional oxidation methods, researchers are exploring alternative synthetic pathways for HFPO and related fluorochemicals that may offer advantages in terms of simplicity, efficiency, or environmental impact.

Electrochemical Synthesis Approaches

Electrochemical methods, such as the Kolbe synthesis, represent an emerging area of interest for producing fluorinated compounds. fluorine1.ru This method involves the anodic dimerization of monocarboxylic acids with simultaneous decarboxylation. fluorine1.ru While not a direct synthesis of HFPO, it is used for the synthesis of perfluoropolyethers from acids derived from HFPO. This electrosynthesis route is noted for not requiring complex apparatus and often results in a high yield of the dimerized products. fluorine1.ru The process relies on the electrochemical generation of alkyl radicals from carboxylic acids. fluorine1.ru

Photo-Initiated Oxidation Processes

The use of light to initiate the oxidation of HFP is another alternative synthetic route. A method for oxidizing HFP to HFPO under the initiation of light has been reported. google.com Photo-initiated processes can sometimes offer milder reaction conditions compared to thermally driven reactions. The mechanism involves the use of photons to generate reactive species that then participate in the oxidation of the HFP double bond.

Challenges and Innovations in this compound Synthesis Efficiency

The synthesis of HFPO is accompanied by several challenges, which drive continuous innovation in the field. A primary challenge of traditional liquid-phase industrial methods is that they often operate under high pressure and require sophisticated equipment, making continuous production difficult. mdpi.com Furthermore, older methods can generate significant waste and have a higher environmental impact. mdpi.compmarketresearch.com

A major innovation is the shift towards continuous gas-phase direct epoxidation using molecular oxygen. mdpi.com This approach is considered a cleaner and simpler reaction system. mdpi.com Innovations in process engineering, particularly in product separation, have also been crucial. The development of a process combining CO₂ gas stripping with distillation enables the efficient recovery of high-purity HFPO and the recycling of unreacted HFP, which is vital for economic viability. researchgate.net

Mitigation of Explosive Peroxide Formation

The synthesis of epoxides, particularly through oxidation, carries the inherent risk of forming unstable and potentially explosive peroxide intermediates. Traditional methods for HFPO synthesis have utilized oxidizing agents like hydrogen peroxide, organic peroxides, and hypohalites. aiche.orgresearchgate.net These processes are often considered economically and environmentally unfavorable and can be hazardous. aiche.orgresearchgate.net For instance, the photo-initiated low-temperature oxidation of HFP has been used to produce perfluoropolyether polyperoxides. aiche.org

Modern approaches aim to mitigate these risks by moving away from reagents that readily form explosive compounds. Key strategies include:

Avoiding Peroxide-Based Oxidants: Shifting from hydrogen peroxide and organic peroxides to molecular oxygen or sodium hypochlorite reduces the direct introduction of unstable peroxide-forming agents into the reaction. mdpi.combibliotekanauki.pl While methods using hypochlorite are common, they are typically reserved for smaller-scale preparations. bibliotekanauki.pl

Gas-Phase Epoxidation: The direct gas-phase epoxidation of HFP with molecular oxygen is an inherently safer route as it avoids large quantities of organic solvents and potentially explosive peroxide solutions. aiche.orgresearchgate.net This method, however, requires careful control of reaction conditions to prevent decomposition of the HFPO product at the high temperatures needed for thermal initiation. aiche.org

Process Control: In liquid-phase oxidation, a decrease in selectivity towards HFPO at higher oxygen concentrations is attributed to the competitive formation of peroxy radicals. aiche.org Therefore, precise control over the concentration of oxygen is crucial. Similarly, in gas-phase reactions, controlling temperature is critical as HFPO begins to decompose at approximately 160 °C. mdpi.com

Catalyst Selection: The development of specific catalysts allows reactions to proceed under milder and more controlled conditions, reducing the likelihood of runaway reactions that could lead to the formation and accumulation of hazardous species. mdpi.comnumberanalytics.com

A study on the oxidation of HFP to HFPO found that at temperatures above 170°C, the formed epoxide becomes unstable and decomposes. bibliotekanauki.pl Conversely, at temperatures below 155°C, the epoxidation was not observed, highlighting the narrow operational window for safe and effective synthesis. bibliotekanauki.pl

By-product Formation Control and Selectivity Enhancement (e.g., Hexafluoroacetone)

A significant challenge in HFPO synthesis is controlling the formation of by-products, which lowers the yield and complicates purification. fluoryx.comgoogle.com The primary raw material, HFP, can be converted into several undesired compounds, and the HFPO product itself can undergo rearrangement to form others. fluoryx.com

Key by-products include:

Hexafluoroacetone (B58046) (HFA): HFPO can isomerize to HFA, a toxic chemical, in the presence of Lewis acids. chemours.comfluorine1.ru This rearrangement can be catalyzed by corrosion by-products in storage containers, necessitating the use of inhibitors like toluene (B28343) or storage in stainless steel vessels. chemours.com

Carbonyl Fluoride (B91410) (COF2) and Trifluoroacetyl Fluoride (CF3COF): These are major by-products in the gas-phase oxidation of HFP. researchgate.neticm.edu.pl

Degradation Products: During oxidation with hypochlorite, HFP and HFPO can decompose into fluoride ions, carbon dioxide, oxalate, and trifluoroacetate.

Several strategies are employed to enhance selectivity towards HFPO and control by-product formation:

Flow Reactors: Using a flow reactor system can minimize the formation of by-products, although it may result in the incomplete conversion of HFP. fluoryx.com

Catalyst Development: The choice of catalyst is critical. For the gas-phase epoxidation of HFP, catalysts based on copper and silver have been investigated. mdpi.com A Cu-impregnated HZSM-5 zeolite catalyst has demonstrated high selectivity for HFPO. mdpi.com In the isomerization of HFPO to HFA, catalysts like antimony pentafluoride or chromium (III) compounds are used intentionally, so avoiding such catalytic conditions is key to preserving HFPO. fluorine1.rugoogle.com

Reaction Condition Optimization: Selectivity is highly sensitive to reaction parameters. In the non-catalytic gas-phase oxidation of HFP, optimizing temperature, pressure, and reactant molar ratios is crucial. One study identified optimal conditions of 480 K and a HFP/O₂ molar feed ratio of 1.21 to achieve a combined HFPO selectivity and yield of 56% and 40%, respectively. researchgate.net Another study using a copper-coiled tube reactor achieved up to 70% conversion and 40% yield. mdpi.com

The following table summarizes research findings on selectivity under various conditions:

| Catalyst/Method | Oxidizing Agent | HFP Conversion (%) | HFPO Selectivity (%) | Key By-products | Reference |

| Ag/γ-Al₂O₃ | Molecular Oxygen | 14.2 | 40.2 | - | mdpi.com |

| Cs-doped 10%CuO/SiO₂ | Molecular Oxygen | 35.5 | 51.4 | - | mdpi.com |

| Cu₁/HZSM-5 | Molecular Oxygen | 19.3 | 77.6 | Other oxidation products | mdpi.com |

| Non-catalytic tubular reactor | Gaseous Oxygen | - | 55.81 | Carbonyl fluoride, Trifluoroacetyl fluoride | researchgate.net |

| Hypochlorite in two-phase system | Sodium Hypochlorite | - | >70 | F⁻, CO₂, oxalate, trifluoroacetate | |

| Antimony Pentafluoride | - | 99 (HFPO to HFA) | 99 (Yield of HFA) | Tetrafluoroethylene (B6358150), Carbonyl fluoride | fluorine1.ru |

Solvent Selection for Environmental and Process Efficiency

The choice of solvent in HFPO synthesis significantly impacts process efficiency, safety, and environmental footprint. bibliotekanauki.pl Historically, solvents like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) and carbon tetrachloride were used. icm.edu.pl However, due to their ozone-depleting properties and toxicity, modern processes utilize greener alternatives.

Environmentally Friendly Alternatives: Research has focused on replacing conventional halogenated solvents with more environmentally benign options. Hydrofluoroethers (HFEs) have emerged as promising replacements for CFC-113. Studies have shown that HFEs such as C₄F₉OCH₃ and C₄F₉OC₂H₅ can be used in two-phase systems with sodium hypochlorite to produce HFPO with high yields and selectivity. For example, a C₄F₉OCH₃–water two-phase system can produce HFPO with over 70% selectivity and a 40% yield. Other synthesis routes use a mixture of perfluoropolyethers and fluorocarbons as the solvent. google.com

Process Efficiency and Solvent Stability: The solvent must not only be environmentally acceptable but also facilitate an efficient reaction. The solvent choice can influence reactant solubility and stability. For instance, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile has been shown to cause rapid degradation of HFPO-dimer acid ("GenX"), a derivative of HFPO. researchgate.netnih.gov This indicates that such solvents could be unsuitable for the synthesis or handling of HFPO itself, as they may promote unwanted side reactions. researchgate.net In contrast, solvents like water, methanol (B129727), and ethanol (B145695) showed no significant degradation of the analyte. nih.gov

The following table compares different solvents used in HFPO synthesis:

| Solvent | Oxidizing Agent | System Type | Achieved HFPO Yield/Selectivity | Environmental/Process Notes | Reference |

| Hydrofluoroethers (e.g., C₄F₉OCH₃) | Sodium Hypochlorite | Two-phase (HFE-water) | >40% Yield, >70% Selectivity | Potential replacement for CFC-113; lower ozone depletion and global warming potential. | |

| CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) | Sodium Hypochlorite | Two-phase | - | Ozone-depleting substance; use is phased out. | |

| Carbon Tetrachloride | Molecular Oxygen | Liquid phase | - | Toxic and ozone-depleting. | icm.edu.pl |

| Acetonitrile | Sodium Hypochlorite | Aqueous-organic | Low selectivity (~10%) reported in early studies. | Can cause degradation of related PFAS compounds. | google.comnih.gov |

| Perfluoropolyethers and Fluorocarbon Mixture | Molecular Oxygen | Liquid phase | - | Used in a liquid-phase oxidation method. | google.com |

| Dimethyl Sulfoxide (DMSO) | - | - | - | Unsuitable for related compounds (HFPO-DA) due to rapid degradation. | researchgate.netnih.gov |

Fundamental Reaction Mechanisms of Hexafluoropropylene Oxide

Nucleophilic Ring-Opening Reactions

The epoxide ring of hexafluoropropylene oxide (HFPO) is susceptible to attack by nucleophiles, leading to ring-opening and the formation of a variety of derivatives. This reactivity is a cornerstone of its industrial utility, particularly in the synthesis of fluoropolymers and other organofluorine compounds. chemours.com

A notable and extensively studied aspect of HFPO's reactivity is the regioselectivity of nucleophilic attack. mdpi.comnih.gov Contrary to general principles for epoxides under neutral or basic conditions, where attack occurs at the less sterically hindered carbon, nucleophiles preferentially attack the more sterically hindered carbon in HFPO. mdpi.comnih.gov

In the case of this compound, nucleophilic attack predominantly occurs at the β-carbon atom, which is substituted with a trifluoromethyl (CF3) group, rather than the α-carbon, which is substituted with a fluorine atom. mdpi.comnih.govmdpi.com This "anomalous" regioselectivity is a departure from the expected behavior observed in non-fluorinated epoxides like propylene (B89431) oxide, where attack at the less hindered carbon is favored. mdpi.com

Several hypotheses have been proposed to explain this unusual reactivity:

Increased Electrophilicity : One early explanation suggested that the strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent β-carbon, making it the preferred site for nucleophilic attack. mdpi.comresearchgate.net

Lone Pair Repulsion : It was also proposed that repulsion between the lone pairs of the fluorine atom on the α-carbon and the incoming nucleophile could disfavor attack at this position. mdpi.com

C(α)-O Bond Strengthening : More recent studies, employing density functional theory (DFT) calculations, have provided strong evidence for the strengthening of the bond between the α-carbon and the oxygen atom (C(α)-O). mdpi.comnih.gov This strengthening is attributed to negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding orbital of the C-F bond. mdpi.comnih.govresearchgate.net This stronger bond increases the energy required to break it, thus favoring attack at the β-carbon. mdpi.comnih.gov

Computational studies have revealed that the energy barrier for a nucleophile, such as a fluoride (B91410) ion, to attack the more sterically hindered β-carbon is significantly lower than for an attack on the α-carbon. mdpi.com This lower energy barrier is primarily due to a lower destabilizing distortion energy needed to reach the transition state for the β-attack. mdpi.comnih.govmdpi.com

The regioselectivity of the ring-opening of HFPO is influenced by the nature of the nucleophile and the reaction conditions. mdpi.commdpi.com While the preference for attack at the β-carbon is a general trend under neutral and basic conditions, the specific outcomes can vary. mdpi.commdpi.comresearchgate.net

The choice of nucleophile plays a critical role in the subsequent reactions. For instance:

Fluoride Ions : Fluoride ions catalyze the formation of perfluorinated polyethers. The initial step is the nucleophilic attack on the central carbon atom. wikipedia.org

Alcohols : In the presence of alcohols like methanol (B129727), the reaction leads to derivatives of pentafluoropropionyl fluoride (PPF), which can then be converted to other useful building blocks. chemours.com

Amines : Nucleophilic catalysts such as amines can isomerize HFPO to PPF. chemours.com

Halogenating Reagents : Reagents like trimethylsilyl (B98337) iodide (Me3SiI) can open the ring to produce halogenated perfluoroalkyl-propionic acid derivatives. chemours.com

Reaction conditions, including the solvent and temperature, also impact the reaction pathways. For example, the isomerization of HFPO to hexafluoroacetone (B58046) is catalyzed by Lewis acids and is accelerated at higher temperatures. chemours.cn The choice of solvent can influence the reactivity of the nucleophile; for instance, in protic media, fluoride ions can be solvated and rendered less reactive. ucla.edu

| Factor | Observation | Reference |

|---|---|---|

| Regioselectivity | Nucleophiles preferentially attack the more sterically hindered β-carbon. | mdpi.comnih.gov |

| Energetics | The activation energy for attack at the β-carbon is lower than at the α-carbon. | mdpi.com |

| Underlying Cause | Strengthening of the C(α)-O bond via negative hyperconjugation. | mdpi.comnih.govresearchgate.net |

| Nucleophile Influence | Different nucleophiles (e.g., F-, alcohols, amines) lead to different product types. | chemours.comwikipedia.org |

| Condition Influence | Temperature and catalysts (e.g., Lewis acids) can promote side reactions like isomerization. | chemours.cn |

The ring-opening of this compound by a nucleophile, such as a fluoride ion, proceeds through a well-defined mechanistic pathway. wikipedia.org The initial and key step is the nucleophilic attack on the central (β) carbon atom of the epoxide ring. wikipedia.org This attack leads to the cleavage of the C-O bond and the formation of a heptafluoropropoxide anion (CF3CF2CF2O-). chemours.comwikipedia.org

This perfluoropropoxide anion is a reactive intermediate that can then participate in further reactions. chemours.comwikipedia.org For example, in the presence of excess HFPO, the newly formed alkoxide can act as a nucleophile itself, attacking another molecule of HFPO. chemours.comwikipedia.org This process can repeat, leading to the formation of oligomers or polymers, which are the basis for materials like Krytox™ lubricants. chemours.comresearchgate.net The polymerization is terminated by a process that results in an acyl fluoride, which can be subsequently hydrolyzed. wikipedia.org

Alternatively, the ring-opening can be followed by other transformations. For instance, in the presence of certain reagents, the intermediate can lead to the formation of pentafluoropropionyl fluoride (PPF). chemours.com

Regioselectivity Investigations in Nucleophilic Attack

Anomalous Regioselectivity at the More Sterically Hindered Carbon

Rearrangement Reactions of this compound

In addition to nucleophilic ring-opening reactions, this compound can undergo rearrangement reactions, most notably isomerization to hexafluoroacetone. wikipedia.orgchemours.cn

This compound can rearrange to form its isomer, hexafluoroacetone (HFA), a commercially significant fluorochemical. wikipedia.orgchemours.cn This isomerization is typically catalyzed by Lewis acids, such as antimony pentafluoride (SbF5) or even hydrogen fluoride (HF). chemours.cnwipo.intepo.org The presence of these catalysts facilitates the rearrangement of the epoxide ring into a ketone functionality. lookchem.com

This rearrangement can also be a concern during the storage of HFPO, as impurities or corrosion by-products from carbon steel containers can act as Lewis acid catalysts. chemours.cn To mitigate this, HFPO is often stored at low temperatures (below 25 °C) and may have inhibitors like toluene (B28343) added to carbon steel containers. chemours.cn The introduction of water into a storage cylinder can also lead to the formation of HFA by slowly generating HF, which then catalyzes the rearrangement. chemours.cn

Catalysis of Rearrangement by Lewis Acids

In the presence of Lewis acids, this compound undergoes a significant rearrangement to form hexafluoroacetone (HFA). wikipedia.orgchemours.com This isomerization is a crucial industrial process for producing HFA, a valuable fluorine-containing chemical intermediate. google.com

The reaction can be catalyzed by a variety of Lewis acids, including antimony pentafluoride (SbF₅), hydrogen fluoride (HF), and aluminum halides such as AlClₓF₃₋ₓ (where x = 0.05–0.3). chemours.com Solid Lewis acids like alumina (B75360) (Al₂O₃), chromium(III) oxide (Cr₂O₃), and aluminum chloride (AlCl₃) are also effective catalysts. google.comugr.es The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination weakens the carbon-oxygen bonds and facilitates the ring-opening, leading to the formation of a carbocation intermediate. Subsequent migration of a fluoride ion results in the formation of the more stable hexafluoroacetone.

The rearrangement can be a concern during the storage of HFPO, as impurities or even the material of the storage container can act as a Lewis acid catalyst, leading to the unwanted formation of HFA. wikipedia.org For instance, corrosion by-products in carbon steel containers can catalyze this rearrangement. chemours.com To mitigate this, stainless steel containers are recommended, and an inhibitor like toluene is often added to carbon steel containers. chemours.com The rate of this rearrangement is also temperature-dependent, with higher temperatures accelerating the process. chemours.com

Table 1: Lewis Acid Catalysts for HFPO Rearrangement to HFA

| Catalyst | Formula | Reference |

|---|---|---|

| Antimony Pentafluoride | SbF₅ | chemours.com |

| Hydrogen Fluoride | HF | chemours.com |

| Aluminum Halides | AlClₓF₃₋ₓ | chemours.com |

| Alumina | Al₂O₃ | google.comugr.es |

| Chromium(III) Oxide | Cr₂O₃ | google.com |

| Aluminum Chloride | AlCl₃ | google.comugr.es |

| Titanium Dioxide | TiO₂ | google.com |

Decomposition Pathways of this compound

When subjected to elevated temperatures, typically above 150°C, this compound undergoes thermal decomposition. wikipedia.orgugr.es The primary decomposition pathway involves the cleavage of the epoxide ring to yield two main products: trifluoroacetyl fluoride and difluorocarbene. wikipedia.orgchemours.com

CF₃CFCF₂O → CF₃C(O)F + :CF₂

This reaction is endothermic, with a predicted enthalpy of 23.6 kcal/mol. researchgate.netaip.org The difluorocarbene generated in this process is a highly reactive intermediate that can be trapped in situ for various synthetic applications, such as the preparation of difluorocyclopropanes. chemours.combeilstein-journals.org

Theoretical studies have investigated the kinetics and mechanism of this decomposition. Density functional theory (DFT) calculations have been employed to understand the reaction pathways and energetics. researchgate.netaip.org These studies support the formation of difluorocarbene and trifluoroacetyl fluoride as the major products. researchgate.net Another minor decomposition channel that has been considered is the formation of fluorotrifluoromethylcarbene and carbonyl fluoride. researchgate.net

The thermal stability of HFPO is a critical factor in its handling and application. The decomposition temperature dictates the upper limit for its use in various processes without significant degradation.

Table 2: Products of Thermal Decomposition of this compound

| Product | Formula | Reference |

|---|---|---|

| Trifluoroacetyl Fluoride | CF₃C(O)F | wikipedia.orgchemours.comresearchgate.netukzn.ac.za |

| Difluorocarbene | :CF₂ | wikipedia.orgchemours.comresearchgate.net |

| Carbonyl Fluoride | COF₂ | ukzn.ac.za |

| Tetrafluoroethylene (B6358150) | C₂F₄ | ukzn.ac.za |

| Hexafluorocyclopropane | c-C₃F₆ | ukzn.ac.za |

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₃F₆O |

| Hexafluoroacetone | C₃F₆O |

| Antimony Pentafluoride | SbF₅ |

| Hydrogen Fluoride | HF |

| Aluminum Chloride | AlCl₃ |

| Alumina | Al₂O₃ |

| Chromium(III) Oxide | Cr₂O₃ |

| Titanium Dioxide | TiO₂ |

| Toluene | C₇H₈ |

| Trifluoroacetyl Fluoride | C₂F₄O |

| Difluorocarbene | CF₂ |

| Fluorotrifluoromethylcarbene | C₂F₄ |

| Carbonyl Fluoride | COF₂ |

| Tetrafluoroethylene | C₂F₄ |

Polymerization and Oligomerization Chemistry of Hexafluoropropylene Oxide

Anionic Ring-Opening Polymerization (AROP) of Hexafluoropropylene Oxide

A variety of catalytic systems have been developed to effectively control the AROP of HFPO. These systems are designed to generate and sustain the propagating anionic species while minimizing side reactions.

Alkali metal fluorides are widely used as catalysts for the AROP of HFPO. google.comacs.org The catalytic activity of these fluorides is inversely related to their lattice energy, following the order CsF > KF > NaF. acs.org

Cesium Fluoride (B91410) (CsF): Due to its low lattice energy and high nucleophilicity of the fluoride ion in aprotic polar solvents, CsF is a highly active catalyst. google.comacs.org It readily initiates polymerization, but under certain conditions, it may lead to the formation of low molecular weight oligomers. acs.orgresearchgate.net For instance, the CsF/tetraglyme (B29129) system has been reported to produce oligomeric products with a number-average degree of polymerization (DPn) of less than 5. acs.orgresearchgate.netresearchgate.net

Potassium Fluoride (KF): KF offers a balance between reactivity and control, often leading to the formation of higher molecular weight polymers compared to CsF under optimized conditions. acs.orgresearchgate.net The KF/tetraglyme system, particularly in fluorinated solvents at 0 °C, has been successfully used to synthesize polymers with number-average molar masses in the range of 2500 to 3500 g/mol . acs.orgresearchgate.netresearchgate.net

Sodium Fluoride (NaF): NaF is the least active among the common alkali metal fluoride catalysts. acs.org Its use, even in the presence of an activating agent like tetraglyme, often results in the formation of only the monoadduct, CF3CF2CO2CH3, rather than a polymer. acs.orgresearchgate.net

The choice of alkali metal fluoride significantly influences both the monomer conversion and the degree of polymerization. acs.org

Table 1: Influence of Alkali Metal Fluoride Catalysts on HFPO Polymerization

| Catalyst | Relative Activity | Typical Product | Reference |

|---|---|---|---|

| Cesium Fluoride (CsF) | High | Low molecular weight oligomers (DPn < 5) | researchgate.net, acs.org |

| Potassium Fluoride (KF) | Moderate | Higher molecular weight polymers (Mn 2500-3500 g/mol) | researchgate.net, acs.org |

| Sodium Fluoride (NaF) | Low | Monoadduct (CF3CF2CO2CH3) | researchgate.net, acs.org |

To enhance the catalytic activity of alkali metal fluorides, complexing agents are often employed. These agents solvate the metal cation, thereby increasing the "nakedness" and nucleophilicity of the fluoride anion.

Tetraglyme (Tetraethylene glycol dimethyl ether): Tetraglyme is a conventional and effective complexing agent used in HFPO polymerization. acs.orgresearchgate.net It forms a complex with the alkali metal cation, which facilitates the dissolution of the fluoride salt in the reaction medium and activates the fluoride ion for initiation and propagation. acs.orgresearchgate.net The combination of an alkali metal fluoride with tetraglyme is a standard catalytic system for this polymerization. acs.orgresearchgate.net

Crown Ethers: Crown ethers are powerful complexing agents that can significantly accelerate anionic polymerizations by sequestering the metal counter-ion. rsc.org For example, 18-crown-6 (B118740) is known to enhance the reaction rate of polymerizations catalyzed by potassium salts by complexing the K+ ion. rsc.org This principle is applicable to HFPO polymerization, where the use of a crown ether can lead to the formation of "free" fluoride ions, which are highly reactive initiators. rsc.org

Tertiary amines can also function as catalysts for the oligomerization of HFPO. scispace.comresearchgate.net They are advantageous because they are generally less sensitive to moisture compared to alkali metal halides, simplifying handling procedures. scispace.com The catalytic activity of tertiary amines varies with their structure; for instance, simple trialkylamines like triethylamine (B128534) and tributylamine (B1682462) have been found to be less active catalysts. scispace.com The mechanism involves the tertiary amine acting as a nucleophile to open the HFPO ring, followed by subsequent additions of monomer units. scispace.com The process is influenced by parameters such as the type of amine, solvent, temperature, and pressure. scispace.comresearchgate.net

Table 2: Examples of Tertiary Amine Catalysts in HFPO Oligomerization

| Catalyst | Relative Activity | Note | Reference |

|---|---|---|---|

| N,N,N',N'-Tetramethylethylenediamine | Good | Investigated for producing trimers and tetramers | scispace.com |

| Triethylamine | Less Active | Simple tertiary amine | scispace.com |

| Tributylamine | Less Active | Simple tertiary amine | scispace.com |

Besides alkali metal fluorides and amines, other compounds can initiate the polymerization of HFPO.

Silver Compounds: Monovalent silver compounds, such as silver fluoride, can catalyze the polymerization. google.com Although not as common as alkali metal fluorides, they represent an alternative initiation system.

Perfluorinated Cesium Alkoxides: These compounds are effective initiators that allow for the synthesis of well-defined polymers. researchgate.net Careful control of reaction conditions using perfluorinated cesium alkoxide initiators in perfluorinated olefin diluents can lead to the formation of cleanly difunctional poly-HFPO. researchgate.net The structure of the alkoxide initiator, such as the presence of α-CF3 branching, can influence the polymer length and the extent of chain transfer. sfu.ca

The polymerization of HFPO is generally understood to proceed via an anionic ring-opening mechanism. researchgate.netmdpi.com The nucleophilic attack typically occurs at the more sterically hindered but more electrophilic central carbon atom of the epoxide ring, which is substituted with a trifluoromethyl group. mdpi.com

Kinetic studies have revealed that the polymerization can exhibit living characteristics under certain conditions. researchgate.net For example, the polymerization of HFPO with the KF/tetraglyme catalytic system has been proposed to be a living polymerization. researchgate.net This implies that the concentration of active centers remains constant, and the polymer chains continue to grow as long as monomer is available, with minimal chain transfer or termination reactions. acs.org

The reaction environment, particularly the biphasic gas/liquid nature in a batch autoclave, plays a crucial role in controlling the molar masses of the resulting polymers. researchgate.net The rate of polymerization and the final polymer properties are highly sensitive to reaction conditions such as temperature, monomer feeding rate, and the nature of the solvent. researchgate.net Unoptimized conditions can lead to an increase in chain transfer reactions, which limits the achievable molecular weight. researchgate.net

The propagation step involves the sequential addition of HFPO monomers to the growing alkoxide chain end. mdpi.com The rate of propagation is influenced by the reactivity of the anionic chain end and the concentration of the monomer. In a well-controlled polymerization, the molecular weight of the polymer increases linearly with monomer conversion. acs.org

Mechanistic and Kinetic Studies of Polymerization Propagation

Chain Growth and Living Anionic Processes

The polymerization of HFPO typically proceeds via an anionic chain-growth mechanism. wikipedia.org This process involves the sequential addition of monomer units to a growing polymer chain that possesses an active anionic center. The initiation of this process often involves nucleophilic attack on the HFPO monomer. tandfonline.com

A key characteristic of the anionic polymerization of HFPO is its potential to be a "living" polymerization. wikipedia.orgresearchgate.net In a living polymerization, the termination and chain transfer reactions are largely absent. wikipedia.org This allows the polymer chains to remain active, capable of adding more monomer units if they are available. wikipedia.org This "living" nature is crucial for synthesizing polymers with well-defined architectures, such as block copolymers, by sequentially adding different monomers. wikipedia.orgscribd.com

The initiation can be achieved using various anionic species, such as alkali metal fluorides (e.g., cesium fluoride, potassium fluoride) or perfluorinated cesium alkoxide initiators. tandfonline.comresearchgate.netgoogle.com The fluoride ion attacks the more substituted carbon atom of the HFPO epoxide ring, opening it to form a perfluoropropoxide anion. tandfonline.com This anion then propagates by reacting with subsequent HFPO molecules. tandfonline.com Mechanistic studies have provided a working understanding of these processes, which are initiated by both monofunctional and difunctional liquid catalysts. tandfonline.comtandfonline.com

Control of Molar Mass and Molecular Weight Distribution

Careful control over reaction conditions is essential for tailoring the molar mass and molecular weight distribution of the resulting poly-HFPO. researchgate.net In living anionic polymerization, the absence of termination allows for the synthesis of polymers with narrow molecular weight distributions. acs.org

Key strategies for controlling molar mass include:

Initiator and Catalyst Systems: The choice of catalyst system significantly impacts the degree of polymerization. For instance, using a potassium fluoride (KF)/tetraglyme catalytic system can produce polymers with number-average molar masses between 2500 and 3500 g/mol with high purity. researchgate.netacs.org In contrast, cesium fluoride (CsF)/tetraglyme may lead to oligomeric products with a lower degree of polymerization. researchgate.netacs.org The use of KF as a catalyst offers the advantage of making the average degree of polymerization and molecular weight distribution less dependent on the catalyst-to-monomer ratio. google.com

Monomer and Initiator Ratios: In a continuous process, the molar ratio of HFPO to the alkali metal fluoride catalyst can be controlled to achieve high molecular weight polymers. google.com For example, ratios of 75 to 225 moles of HFPO per mole of alkali metal fluoride have been used. google.com

Optimized Conditions: Stabilized reaction temperatures and optimized addition of solvent and monomer feeding rates are crucial for obtaining high molecular weight poly(HFPO). researchgate.netresearchgate.net For instance, a high molecular weight poly(HFPO) with a weight average molecular weight (Mw) of 14,800 was achieved with an optimized HFP/initiator mole ratio and HFPO feeding rate. researchgate.net

A statistical model has been shown to accurately describe the oligomer peaks observed in the low molecular weight tail of the distribution. researchgate.net

Factors Influencing Polymerization Degree and Conversion

Several factors influence the degree of polymerization and the conversion of monomer in HFPO polymerization:

Temperature: Lower reaction temperatures generally favor the formation of higher molecular weight products. google.com For instance, polymerization temperatures between -10°C and 10°C can produce oligomers with an average degree of polymerization of 6 to 10. google.com Maintaining a constant polymerization temperature, for example within +/- 5°C, is beneficial. google.com

Solvent: The choice of solvent is critical. Aprotic polar organic solvents are commonly used. google.com The polymerization rate can be significantly affected by the solvent, with rates varying across different types. scribd.com

Monomer/Catalyst Ratio: The ratio of monomer to catalyst is a key parameter in controlling the polymerization. google.com However, with certain catalysts like KF, the degree of polymerization shows less variation with changes in this ratio. google.com

Impurities: The presence of impurities can act as chain transfer agents, affecting the polymerization. For high molecular weight polymer synthesis, HFPO monomer should have very low levels of impurities like hydrogen fluoride, acid fluorides, hexafluoroacetone (B58046), and water. google.com

Initiator Structure: The structure of the initiator, such as the chain length and branching of arylperfluoroalkoxide initiators, can influence the polymer length, molecular weight distribution, and the extent of chain transfer. sfu.ca

Role of Diluents and Solvents in Polymerization

The selection of appropriate diluents and solvents is crucial in the polymerization of this compound (HFPO) to control the reaction, manage viscosity, and prevent undesirable side reactions.

Perfluorinated Olefin Diluents (e.g., Hexafluoropropylene) to Prevent Chain Transfer

During the polymerization of HFPO, especially when aiming for high molecular weight polymers, the viscosity of the reaction mixture can increase significantly. google.com To manage this, inert organic liquid diluents are often added. google.com Perfluorinated olefins, such as hexafluoropropylene (HFP) and its dimers and trimers, are highly preferred as diluents. google.com

The use of these perfluorinated diluents is particularly important for preventing chain transfer reactions. researchgate.net Chain transfer can limit the molecular weight of the polymer and broaden its distribution. researchgate.net By using perfluorinated cesium alkoxide initiators in conjunction with perfluorinated olefin diluents, it is possible to synthesize well-defined difunctional poly-HFPO. tandfonline.comtandfonline.com

The molar ratio of HFP to HFPO can vary widely, typically between 4 and 0.05. google.com The polymerization can even utilize a crude mixture of HFP and HFPO, which can be more cost-effective as it avoids a costly separation process. google.com

Aprotic Organic Solvents and Fluorinated Solvents

The polymerization of HFPO is typically carried out in the presence of an aprotic organic solvent. google.com These solvents help to dissolve or disperse the catalyst. google.com Suitable aprotic polar organic solvents include:

Glymes (e.g., monoglyme, diglyme, triglyme, and tetraglyme) google.comgoogle.com

Crown ethers google.com

Tetrahydrofuran (B95107) google.com

1,4-Dioxane google.com

It is important that these solvents are dry, with a residual water content of not more than 500 ppm, and preferably lower. google.com

In addition to traditional aprotic solvents, fluorinated solvents are also employed. The anionic ring-opening polymerization of HFPO using alkali metal fluorides/tetraglyme catalytic systems is often conducted in the presence of different fluorinated solvents. acs.org For example, higher molar mass polymers have been synthesized using 1,1,1,3,3-pentafluorobutane (B1294926) or 1,3-bis(trifluoromethyl)benzene (B1330116) as the solvent at 0°C. researchgate.netacs.org The choice of solvent can influence the outcome of the polymerization; for instance, the sodium fluoride/tetraglyme system may only yield a monoadduct, while other systems produce higher polymers. researchgate.netacs.org

Oligomerization of this compound

Oligomerization is a specific type of polymerization that results in the formation of oligomers, which are molecules consisting of a few monomer units. The oligomerization of this compound (HFPO) is a critical process for producing valuable intermediates for various applications. icm.edu.plscispace.com

The process is influenced by several factors, with the type of catalyst and solvent being the most significant. icm.edu.plscispace.com Temperature and pressure generally have a lesser impact. icm.edu.plscispace.com The oligomerization can be initiated by nucleophilic reactants, such as halide ions, which attack the HFPO molecule. icm.edu.pl This leads to the formation of oligomers with a linear polyether structure terminated by a fluorocarbonyl group. icm.edu.plscispace.com

A common method for HFPO oligomerization involves polymerizing a mixture of HFPO and hexafluoropropylene (HFP) in the presence of an aprotic organic solvent with potassium fluoride (KF) as the catalyst. google.com This process has been found to yield a low amount of oligomers with a degree of polymerization less than five. google.com Typically, it can produce oligomers with an average degree of polymerization between 6 and 10. google.com

The degree of oligomerization can be controlled to selectively produce dimers, trimers, or tetramers, which are valuable for synthesizing perfluoropropylvinyl ethers and surface-active agents. icm.edu.plscispace.com For example, the use of a cesium fluoride (CsF)/tetraglyme system tends to produce oligomeric products with a number-average degree of polymerization (DPn) of less than 5. researchgate.netacs.org The oligomerization can also be used to create a perfluoropolyether carbonyl fluoride, which can then be converted into other functional molecules. taylorandfrancis.com

Factors Influencing Oligomerization Degree (e.g., Catalyst, Solvent, Temperature, Pressure, Catalyst Concentration)

The degree of oligomerization in HFPO reactions is not random; it is controlled by several interdependent reaction parameters. The type of catalyst and the solvent system are considered the two most influential factors, with temperature and pressure having a less pronounced, though still significant, effect. icm.edu.plresearchgate.net

Catalyst: The choice of catalyst is paramount in determining the molecular weight of the resulting oligomers. Anionic polymerization using alkali metal fluorides is a common method. acs.orgresearchgate.net The cation plays a crucial role: cesium fluoride (CsF) typically produces low molecular weight oligomers with a degree of polymerization (DPn) of less than 5, while sodium fluoride (NaF) may only yield the monoadduct. acs.orgresearchgate.net For higher molar mass polymers, potassium fluoride (KF) is often the catalyst of choice, capable of producing polymers with number-average molar masses between 2,500 and 3,500 g/mol . acs.orgresearchgate.net Tertiary amines are also effective catalysts; simple amines like triethylamine are less active, whereas complex amines lead to the formation of heavier oligomers (n ≥ 3).

Solvent: The solvent influences both the reaction rate and the composition of the oligomers. Polar aprotic solvents are generally required. A polar protic solvent like acetonitrile (B52724) significantly enhances the conversion of HFPO compared to a less polar solvent like tetrahydrofuran (THF). In systems using inorganic catalysts like KF, solvents such as glymes (e.g., diglyme, tetraglyme) are effective because they can form complexes with the metal cations, similar to crown ethers, which increases the catalyst's activity. icm.edu.plgoogle.com

Temperature: The influence of temperature is generally considered secondary to the catalyst and solvent, but it can be used to fine-tune the product distribution. icm.edu.pl In some systems, an increase in temperature leads to a higher proportion of heavier oligomers (n>4). icm.edu.pl However, for certain catalyst systems, lower temperatures (e.g., -20°C to +20°C) are preferred to control the reaction and can shift selectivity in favor of higher oligomers. google.comgoogle.com

Pressure: An increase in reaction pressure can lead to a higher conversion of HFPO and an increased proportion of higher molecular weight oligomers. Research has shown that increasing pressure from 0.5 to 2 atmospheres can raise HFPO conversion from 73.5% to 100% and increase the content of oligomers with n ≥ 3. However, many catalyst systems are active even at atmospheric pressure. google.com

| Factor | Condition | Effect on Oligomerization | Reference |

|---|---|---|---|

| Catalyst | Potassium Fluoride (KF) | Favors higher molar mass polymers (Mn 2500-3500 g/mol). | acs.orgresearchgate.net |

| Catalyst | Cesium Fluoride (CsF) | Produces low molecular weight oligomers (DPn < 5). | acs.orgresearchgate.net |

| Catalyst | Complex Tertiary Amines | Forms higher concentration of heavy oligomers (n ≥ 3). | |

| Solvent | Polar Protic (e.g., Acetonitrile) | Significantly higher conversion compared to less polar solvents. | |

| Temperature | Increase from -10°C to 23°C | Influences both conversion and oligomer composition. | |

| Pressure | Increase from 0.5 to 2 atm | Increases conversion and content of heavy oligomers (n ≥ 3). | |

| Catalyst Conc. | Higher Concentration | Increases concentration of heavy oligomers (n ≥ 3). |

Synthesis of Specific Oligomers (e.g., Dimers, Trimers, Tetramers)

By carefully controlling reaction conditions, the oligomerization of HFPO can be directed to selectively produce specific, low-molecular-weight oligomers like dimers, trimers, and tetramers, which are valuable chemical intermediates. icm.edu.pl

Synthesis of Dimers: The dimer of HFPO (perfluoro-2-n-propoxypropionyl fluoride) is a key intermediate used to produce perfluoropropylvinyl ether. icm.edu.pl High selectivity for the dimer can be achieved. One patented method involves the addition of a protonic compound, such as water, to the catalyst system. google.com In a system using N,N,N',N'-tetramethylethylenediamine and acetonitrile, increasing the water content shifts the selectivity strongly in favor of the dimer. google.com Another approach uses a catalyst system of a phosphonamide, a metal fluoride salt (such as potassium fluoride), and an organic solvent at temperatures around 40-50°C to achieve dimer content greater than 85%. patsnap.com

Synthesis of Trimers and Tetramers: Trimers and tetramers are important precursors for synthesizing oleophobic, polyfluorinated surface-active agents. icm.edu.pl The use of complex tertiary amines as catalysts has been shown to be effective in producing these higher oligomers. Similarly, using potassium fluoride or cesium fluoride as catalysts in an anhydrous medium with maximum catalyst granulation promotes the formation of trimers and tetramers. icm.edu.pl A phosphonamide-based catalyst system can also be tuned to selectively synthesize the trimer with a content of over 80%. patsnap.com

| Target Oligomer | Catalyst System | Key Condition | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Dimer | Tertiary Diamine / Acetonitrile | Addition of a protonic compound (e.g., water). | Selectivity shifts in favor of the dimer with increasing protonic content. | google.com |

| Dimer | Phosphonamide / Metal Fluoride | Reaction temperature of 40-50°C. | >85% content of dimer. | patsnap.com |

| Trimer & Tetramer | Potassium Fluoride / Cesium Fluoride | Anhydrous medium and high catalyst granulation. | Effective for producing trimers and tetramers. | icm.edu.pl |

| Trimer & Tetramer | Complex Tertiary Amines | Use of complex amines over simple ones. | Favors formation of heavier oligomers (n ≥ 3). | |

| Trimer | Phosphonamide / Metal Fluoride | Specific reaction tuning. | >80% content of trimer. | patsnap.com |

Functionalization and Derivatization of this compound Polymers/Oligomers

The acyl fluoride (-COF) end-groups that terminate PFPE chains derived from HFPO polymerization are highly reactive. researchgate.netacs.org This reactivity is the foundation for a vast range of chemical modifications, allowing for the synthesis of polymers with diverse functionalities. acs.org

End-Group Chemical Reactions (e.g., Acyl Fluoride End Groups, Esterification)

The acyl fluoride moiety is a versatile chemical handle that can be converted into numerous other functional groups. acs.org

Acyl Fluoride Reactions: The -COF group is susceptible to nucleophilic attack. Common transformations include:

Hydrolysis: Reaction with water readily converts the acyl fluoride to a carboxylic acid (-COOH) end group. acs.orggoogle.com The strong electron-withdrawing effect of the perfluoroalkyl chain makes the resulting carboxylic acid quite acidic. acs.org

Esterification: The high reactivity of the acyl fluoride allows for facile esterification with a wide range of alcohols, including sterically hindered ones like tert-butanol, to yield the corresponding esters. researchgate.netacs.org This reaction is often used to create a more stable end-cap for analysis or further use. researchgate.net For example, reacting the acyl fluoride with various alcohols can produce bromofluoro esters. rsc.org

Amidation: Reaction with ammonia (B1221849) or amines produces amide end-groups. acs.orggoogle.com

Reactions of Derivatives: The functional groups derived from the acyl fluoride can be further modified. A key example is the reduction of the ester end-group. Unlike their non-fluorinated counterparts, the electron-withdrawing nature of the PFPE chain activates the ester group, allowing for its reduction to a primary alcohol (-CH₂OH) using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), rather than requiring stronger agents like lithium aluminum hydride (LiAlH₄). researchgate.netacs.org This resulting poly-HFPO alcohol is itself a versatile starting material for further nucleophilic substitution reactions. researchgate.net

Synthesis of Telechelic Perfluoropolyethers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. The synthesis of telechelic PFPAEs from HFPO is a crucial strategy for creating advanced materials like block copolymers and polymer networks. researchgate.net The process begins with the use of a difunctional initiator during the anionic polymerization of HFPO, which results in a polymer chain capped with reactive acyl fluoride groups at both ends. researchgate.net

These di-acyl fluoride PFPEs are key telechelic precursors. researchgate.net By applying the end-group chemical reactions described previously (4.3.1) to both ends of the chain, a wide variety of difunctional PFPEs can be synthesized. For instance, hydrolysis of the di-acyl fluoride yields a dicarboxylic acid, esterification with an alcohol yields a di-ester, and subsequent reduction can produce a diol. acs.org These telechelic PFPAEs are foundational building blocks for producing polycondensates (such as polyesters and polyurethanes), macromonomers, and triblock copolymers. researchgate.net

Advanced Characterization and Analytical Methodologies in Hexafluoropropylene Oxide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are central to the characterization of HFPO-based materials, providing detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of fluoropolymers. nih.gov The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance and large chemical shift range, make ¹⁹F NMR particularly informative for studying these materials. acs.org

¹⁹F NMR spectroscopy is extensively used to determine the structure of the fluoropolymer backbone and to identify various end-groups. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms in various parts of the polymer chain, such as the -CF₃, -CF₂-, and -CF- groups. techscience.com For instance, in the analysis of PHFPO, the signal corresponding to the tertiary fluorine of the propylene (B89431) oxide repeating unit typically appears at approximately -146 ppm, while the chemical shifts of -CF₃ and -CF₂O groups often coincide around -82 ppm. techscience.com This technique is also instrumental in determining the average degree of polymerization by analyzing the relative intensities of signals from the repeating units and the end-groups. google.com Researchers have successfully used ¹⁹F NMR to characterize a series of poly(hexafluoropropylene oxide) halides (poly-HFPO-CF₂X, where X = I, Br, Cl, and F), determining the chemical shift and geminal coupling constants of the CF₂X end-groups. researchgate.net